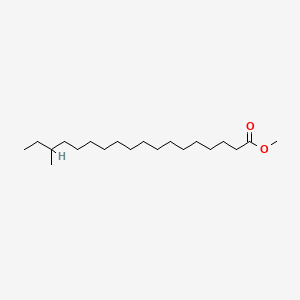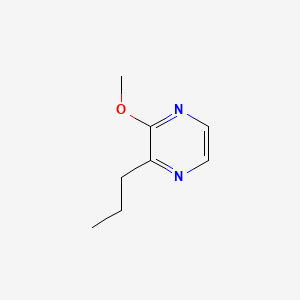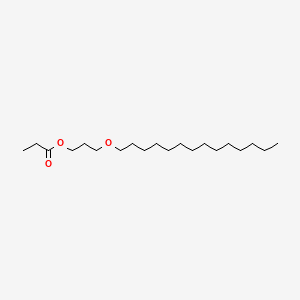
3-Tetradecoxypropyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tetradecoxypropyl propanoate, also known as PPG-2 myristyl ether propionate, is a chemical compound with the molecular formula C23H46O4. It is a colorless or pale yellow liquid with a faint odor. This compound is primarily used in the cosmetics and personal care industry due to its emollient properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Tetradecoxypropyl propanoate is typically synthesized through an esterification reaction. The process involves the reaction of myristyl alcohol (tetradecanol) with propionic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The reactants are mixed in the appropriate stoichiometric ratios, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Tetradecoxypropyl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield myristyl alcohol and propionic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Myristyl alcohol and propionic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
3-Tetradecoxypropyl propanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential as a skin-conditioning agent in cosmetic formulations.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its emollient properties.
Industry: It is widely used in the formulation of lotions, creams, and other personal care products.
Mechanism of Action
The mechanism of action of 3-tetradecoxypropyl propanoate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that reduces water loss. This enhances the skin’s hydration and overall appearance.
Comparison with Similar Compounds
Ethyl propanoate: Another ester with similar properties but different applications.
Methyl butyrate: An ester used in flavorings and fragrances.
Isopropyl myristate: A commonly used emollient in cosmetics.
Uniqueness: 3-Tetradecoxypropyl propanoate is unique due to its specific combination of a long alkyl chain and a propanoate ester group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as an emollient in personal care products.
Properties
CAS No. |
74775-06-7 |
|---|---|
Molecular Formula |
C23H46O4 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
1-(1-tetradecoxypropan-2-yloxy)propan-2-yl propanoate |
InChI |
InChI=1S/C23H46O4/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21(3)26-20-22(4)27-23(24)6-2/h21-22H,5-20H2,1-4H3 |
InChI Key |
USZDQUQLJBLEDN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCCCOC(=O)CC |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(C)OCC(C)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


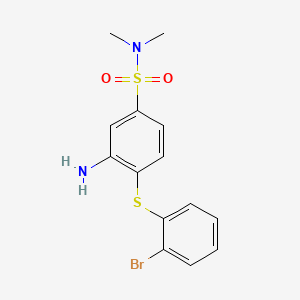
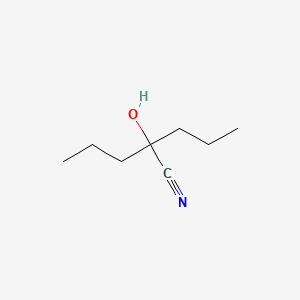
![barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B1615550.png)
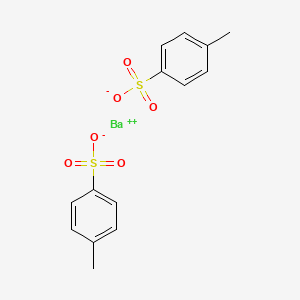

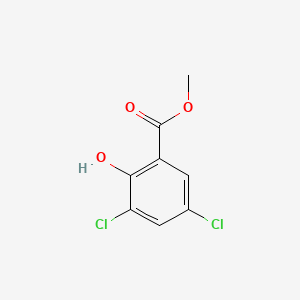


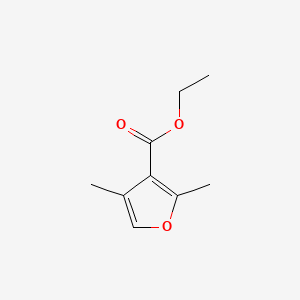
![1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B1615563.png)
